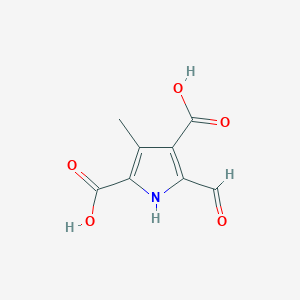
(3,5-Dibromophenyl)hydrazine
Descripción general
Descripción
“(3,5-Dibromophenyl)hydrazine” is a chemical compound with the molecular formula C6H6Br2N2 . It is also known as “(3,5-dibromo-phenyl)hydrazine” and "3,5-Dibromophenylhydrazine" . The hydrochloride form of this compound has a molecular weight of 302.4 .
Synthesis Analysis
The synthesis of “(3,5-Dibromophenyl)hydrazine” involves the reaction of methyl anthranilate and methyl alcohol, followed by the addition of bromine liquid . Hydrazine hydrate is then added dropwise, and the mixture is heated for backflow . After heating, filtration is performed to obtain a filter residue . Iron powder, methylbenzene, and ammonium hydroxide are added to the filter residue, resulting in the formation of 2-amino-3,5-dibromobenzaldehyde solid . This solid then reacts with 2-methylpentane to obtain 5-methyl-1-(3,5-dibromophenyl)-1-hexene .
Molecular Structure Analysis
The molecular structure of “(3,5-Dibromophenyl)hydrazine” consists of a benzene ring with two bromine atoms attached at the 3rd and 5th positions, and a hydrazine group attached at the 1st position . The hydrochloride form of this compound has the linear formula C6H7Br2ClN2 .
Chemical Reactions Analysis
“(3,5-Dibromophenyl)hydrazine” can undergo various chemical reactions. For instance, it can be used to synthesize 5-methyl-1-(3,5-dibromophenyl)-1-hexene . It can also react with aldehydes or ketones to form hydrazones .
Aplicaciones Científicas De Investigación
Anticancer Agents
Recent studies have explored the anticancer potential of compounds containing the 3,5-dibromophenyl moiety. For instance, gold-N-heterocyclic carbene (Au-NHC) complexes functionalized with 3,5-dibromophenyl substituents exhibited potent activity against ovarian cancer cells (OVCAR-8) at low micromolar concentrations . Researchers continue to investigate similar derivatives for their cytotoxic effects and potential as targeted therapies.
Safety and Hazards
Hydrazine compounds, in general, are highly flammable and harmful if swallowed, in contact with skin, or if inhaled . They can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause cancer . They are also toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
The primary target of (3,5-Dibromophenyl)hydrazine is the mitochondrial thioredoxin reductase (TrxR) . TrxR is an important enzyme that regulates the cellular redox system .
Mode of Action
(3,5-Dibromophenyl)hydrazine interacts with TrxR by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . This interaction inhibits the activity of TrxR .
Biochemical Pathways
The inhibition of TrxR by (3,5-Dibromophenyl)hydrazine leads to a build-up of reactive oxygen species . This triggers a cascade of processes that lead to apoptosis .
Pharmacokinetics
It’s known that the activity of au-based compounds like (3,5-dibromophenyl)hydrazine is highly dependent on their lipophilicity . An increase in lipophilicity generally results in higher activity .
Result of Action
The result of (3,5-Dibromophenyl)hydrazine’s action is the induction of apoptosis in cells . Specifically, it has shown potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .
Action Environment
The action of (3,5-Dibromophenyl)hydrazine is influenced by the environment within the cell. Since the mitochondrial membrane potential is higher (more negative) in cancer cells compared to normal cells, lipophilic, cationic Au-NHCs like (3,5-Dibromophenyl)hydrazine can selectively target mitochondria in cancer cells over normal cells .
Propiedades
IUPAC Name |
(3,5-dibromophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGHMHUGWGBHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613401 | |
| Record name | (3,5-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromophenyl)hydrazine | |
CAS RN |
861597-19-5 | |
| Record name | (3,5-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)




![5,8-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1629472.png)



![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)